molecular formula C15H14ClN3O B2521824 N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415541-68-1

N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide

Katalognummer B2521824
CAS-Nummer: 2415541-68-1
Molekulargewicht: 287.75
InChI-Schlüssel: JDPYEWXQYIFSHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CC-115, is a small molecule inhibitor that targets the mTORC1 and mTORC2 pathways. It has been shown to have potential therapeutic applications in cancer, autoimmune diseases, and metabolic disorders.

Wissenschaftliche Forschungsanwendungen

N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications in cancer, autoimmune diseases, and metabolic disorders. In cancer, N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to inhibit the growth of multiple tumor types, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin.
In autoimmune diseases, N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have anti-inflammatory effects and reduce disease severity in models of rheumatoid arthritis and multiple sclerosis. In metabolic disorders, N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to improve glucose homeostasis and reduce insulin resistance in models of type 2 diabetes.

Wirkmechanismus

N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide targets the mTORC1 and mTORC2 pathways, which are key regulators of cell growth and metabolism. By inhibiting these pathways, N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide blocks the proliferation of cancer cells and reduces inflammation in autoimmune diseases. Additionally, N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a critical role in autoimmune diseases.
Biochemical and Physiological Effects
N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide inhibits the phosphorylation of downstream targets of the mTORC1 and mTORC2 pathways, such as S6K and AKT. This leads to a reduction in cell proliferation and an increase in apoptosis.
In autoimmune diseases, N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide reduces the production of inflammatory cytokines, such as TNF-alpha and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. This leads to a reduction in inflammation and disease severity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is its specificity for the mTORC1 and mTORC2 pathways, which allows for targeted inhibition of these pathways without affecting other signaling pathways. Additionally, N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution.
One limitation of N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is its potential for off-target effects, which could lead to unwanted side effects. Additionally, while N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has shown promising results in preclinical models, further studies are needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide research. One area of interest is the development of combination therapies that include N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide and other anticancer agents or immunomodulatory drugs. Additionally, further studies are needed to determine the optimal dosing and treatment duration for N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide in different disease settings.
Another area of interest is the identification of biomarkers that can predict response to N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide treatment. This could help to identify patients who are most likely to benefit from N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide and improve patient outcomes.
Conclusion
N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is a small molecule inhibitor that targets the mTORC1 and mTORC2 pathways. It has shown potential therapeutic applications in cancer, autoimmune diseases, and metabolic disorders. While further studies are needed to determine its safety and efficacy in humans, N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide represents a promising avenue for the development of targeted therapies for these diseases.

Synthesemethoden

The synthesis of N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves a multi-step process that begins with the preparation of 3-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with cyclopropylamine to form N-(3-chloro-2-methylphenyl)cyclopropylamine. The final step involves the reaction of N-(3-chloro-2-methylphenyl)cyclopropylamine with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate to yield N-(3-Chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide.

Eigenschaften

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-9-11(16)3-2-4-12(9)19-15(20)14-7-13(10-5-6-10)17-8-18-14/h2-4,7-8,10H,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPYEWXQYIFSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.